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molecular formula C12H12N2O B065836 5-(Benzyloxy)pyridin-3-amine CAS No. 186593-25-9

5-(Benzyloxy)pyridin-3-amine

Cat. No. B065836
M. Wt: 200.24 g/mol
InChI Key: RNHYKJJZOLICIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627648B1

Procedure details

A thick-walled glass pressure tube was charged with copper(II) sulfate pentahydrate (1.96 g, 7.85 mmol), 5-bromo-3-(phenylmethoxy)pyridine (4.00 g, 15.15 mmol) and concentrated aqueous ammonia (29.7%, 14.8 M, 37 mL). The tube was sealed and the dark blue suspension was stirred and heated at ˜180° C. (oil bath temperature) for 24 h. The mixture was allowed to cool to ambient temperature. After further cooling in an ice-water bath, the mixture was concentrated on a rotary evaporator to a small volume (˜20 mL) of a dark-blue solution. The solution was diluted with water (40 mL) and saturated K2CO3 solution (40 mL) and extracted with CHCl3 (4×40 mL). The combined, turbid-brown CHCl3 extracts were washed with saturated NaCl solution (2×100 ml), dried (Na2SO4), filtered and concentrated (rotary evaporator). The resulting dark-brown oil, was briefly dried on the vacuum pump to give a dark-brown solid (2.06 g). The product was purified by column chromatography on silica gel (100 g) eluting with CHCl3—MeOH (3:1,v/v). Selected fractions, based on TLC (Rf 0.65) analysis, were combined and concentrated to give a 1.64 g(54.1%) of a tan-brown solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[N:6][CH:7]=1.[NH3:16]>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[C:10]1([CH2:9][O:8][C:4]2[CH:3]=[C:2]([NH2:16])[CH:7]=[N:6][CH:5]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)OCC1=CC=CC=C1
Name
Quantity
37 mL
Type
reactant
Smiles
N
Name
Quantity
1.96 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the dark blue suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
After further cooling in an ice-water bath
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated on a rotary evaporator to a small volume (˜20 mL) of a dark-blue solution
ADDITION
Type
ADDITION
Details
The solution was diluted with water (40 mL) and saturated K2CO3 solution (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (4×40 mL)
WASH
Type
WASH
Details
turbid-brown CHCl3 extracts were washed with saturated NaCl solution (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
(rotary evaporator)
CUSTOM
Type
CUSTOM
Details
The resulting dark-brown oil, was briefly dried on the vacuum pump

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC=1C=C(C=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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